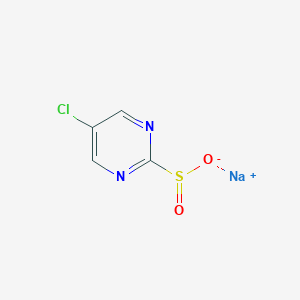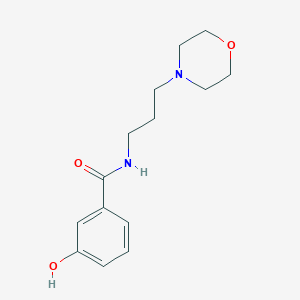![molecular formula C11H10N2O B15250257 [4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
[4,4'-Bipyridin]-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,4’-Bipyridin]-2-ylmethanol is an organic compound that consists of two pyridine rings connected by a methanol group at the 2-position. This compound is a derivative of bipyridine, which is known for its versatility in coordination chemistry and its applications in various fields such as catalysis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyridin]-2-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of [4,4’-Bipyridin]-2-ylmethanol may involve large-scale coupling reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and more robust catalysts to handle the increased scale of production .
Análisis De Reacciones Químicas
Types of Reactions
[4,4’-Bipyridin]-2-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) under UV light.
Major Products
Oxidation: Formation of 4,4’-bipyridine-2-carboxylic acid.
Reduction: Formation of 4,4’-bipiperidine-2-ylmethanol.
Substitution: Formation of various substituted bipyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
[4,4’-Bipyridin]-2-ylmethanol has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of [4,4’-Bipyridin]-2-ylmethanol involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The methanol group can also participate in hydrogen bonding, which can influence the compound’s interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative that is widely used as a ligand in coordination chemistry.
3,3’-Bipyridine: Less common but also used in coordination chemistry and materials science.
4,4’-Bipyridine: The parent compound of [4,4’-Bipyridin]-2-ylmethanol, known for its use in the synthesis of viologens and other redox-active materials.
Uniqueness
[4,4’-Bipyridin]-2-ylmethanol is unique due to the presence of the methanol group, which adds an additional site for hydrogen bonding and can influence the compound’s solubility and reactivity. This makes it a versatile building block for the synthesis of more complex molecules and materials .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(4-pyridin-4-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-11-7-10(3-6-13-11)9-1-4-12-5-2-9/h1-7,14H,8H2 |
Clave InChI |
IPEARMYLWJENPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=NC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
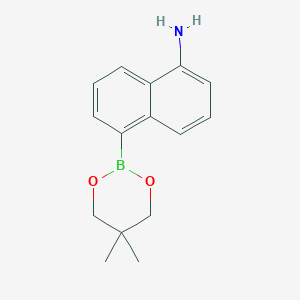
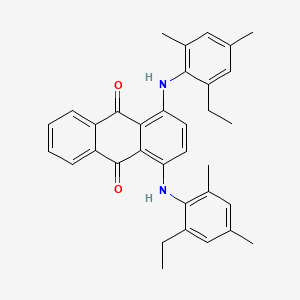
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

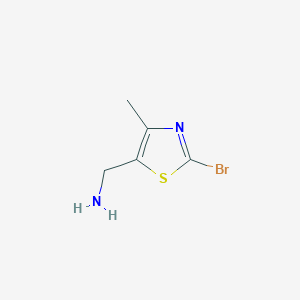


![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
